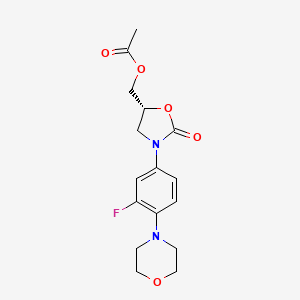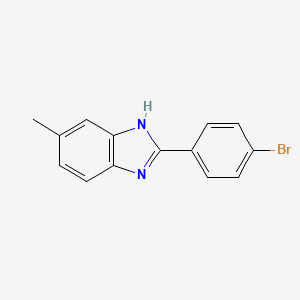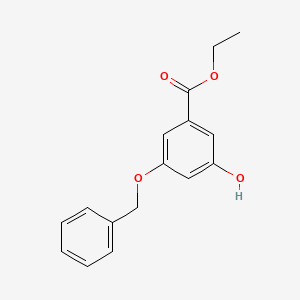![molecular formula C9H10N2O3 B3268785 2-[(2-Carbamoylphenyl)amino]acetic acid CAS No. 497066-74-7](/img/structure/B3268785.png)
2-[(2-Carbamoylphenyl)amino]acetic acid
Descripción general
Descripción
2-[(2-Carbamoylphenyl)amino]acetic acid is an organic compound with the molecular formula C9H10N2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a carbamoyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Carbamoylphenyl)amino]acetic acid typically involves the reaction of 2-nitrobenzamide with glycine under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the formation of the amide bond with glycine. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines.
Substitution: It can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenylacetic acid derivatives can be obtained.
Aplicaciones Científicas De Investigación
2-[(2-Carbamoylphenyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Carbamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can also participate in interactions with other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Phenylacetic acid: A simpler derivative without the carbamoyl and amino groups.
2-Aminophenylacetic acid: Contains an amino group but lacks the carbamoyl group.
2-Carbamoylphenylacetic acid: Contains the carbamoyl group but lacks the amino group.
Uniqueness: 2-[(2-Carbamoylphenyl)amino]acetic acid is unique due to the presence of both the carbamoyl and amino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(2-carbamoylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)6-3-1-2-4-7(6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGSMLVNMSZEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268730.png)
![N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268731.png)







